2-(Dimethylaminomethyl)pyridine

Description

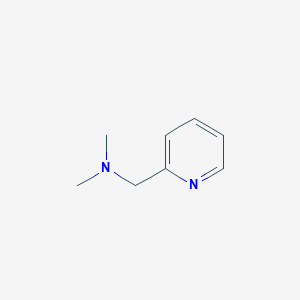

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(2)7-8-5-3-4-6-9-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUBXJBPLLZTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962879 | |

| Record name | N,N-Dimethyl-1-(pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43071-19-8 | |

| Record name | 43071-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1-(pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DIMETHYLAMINOMETHYL)-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Dimethylaminomethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(Dimethylaminomethyl)pyridine, a valuable bidentate ligand and synthetic intermediate. Primarily focusing on the robust and high-yielding Eschweiler-Clarke reaction, this document elucidates the mechanistic underpinnings, explains the rationale behind experimental choices, and furnishes detailed, field-proven protocols. Characterization is detailed through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative featuring a dimethylaminomethyl group at the 2-position. This structural motif imparts unique properties, making it a significant building block in various fields. The presence of two nitrogen atoms—a pyridine ring nitrogen and a tertiary amine nitrogen—allows it to function as an effective bidentate ligand in coordination chemistry, forming stable complexes with a range of metal ions. Its utility extends to organocatalysis and as a key intermediate in the synthesis of more complex molecules, including pharmaceutically active compounds. The strategic placement of a methylene spacer between the pyridine ring and the dimethylamino group differentiates its electronic and steric properties from its close analogue, 2-(Dimethylamino)pyridine (DMAP), by preventing direct resonance between the two nitrogen centers.[1][2] This guide focuses on providing the scientific community with a reliable and well-understood pathway to its synthesis and rigorous characterization.

Synthetic Strategy: The Eschweiler-Clarke Reaction

The methylation of a primary or secondary amine to a tertiary amine is a cornerstone transformation in organic synthesis. While direct alkylation with agents like methyl iodide is often plagued by over-alkylation leading to quaternary ammonium salts, the Eschweiler-Clarke reaction offers a clean and efficient alternative that intrinsically stops at the tertiary amine stage.[3][4] This makes it the method of choice for converting 2-(Aminomethyl)pyridine to the target compound, this compound.

Mechanistic Rationale

The Eschweiler-Clarke reaction is a specific type of reductive amination that utilizes an excess of formic acid and formaldehyde.[3][5] The causality behind its success lies in a two-step cycle that repeats to achieve dimethylation of the primary amine.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-(Aminomethyl)pyridine) on formaldehyde. This is followed by dehydration to form a reactive electrophilic intermediate, the iminium ion.[4][6][7]

-

Irreversible Hydride Reduction: Formic acid then serves as a hydride (H⁻) donor, reducing the iminium ion to a secondary amine (2-(Methylaminomethyl)pyridine). The driving force for this step is the concurrent formation of gaseous carbon dioxide, which renders the reduction irreversible.[3]

-

Completion of Dimethylation: The newly formed secondary amine, being nucleophilic, immediately enters a second cycle. It reacts with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the final tertiary amine product, this compound.[5][6]

The reaction halts at the tertiary amine because it can no longer form an iminium ion with formaldehyde, thus elegantly avoiding the common problem of quaternization.[3][4]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Synthesis of this compound

This procedure is based on the principles of the Eschweiler-Clarke reaction.[3][5][6]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(Aminomethyl)pyridine (1.0 eq).

-

Reaction Mixture: Add aqueous formaldehyde (37 wt. %, 2.5 eq) followed by formic acid (98%, 3.0 eq) slowly while stirring. Note: The initial reaction can be exothermic.

-

Heating: Heat the reaction mixture to 90-100 °C using an oil bath. Vigorous gas evolution (CO₂) will be observed. Maintain this temperature for 6-8 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material and the intermediate secondary amine.

-

Cooling and Quenching: Cool the mixture to room temperature. Carefully make the solution strongly alkaline (pH > 12) by the slow addition of concentrated sodium hydroxide (NaOH) solution while cooling in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation

The crude product obtained is typically a liquid and can be purified to high homogeneity by vacuum distillation.

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Transfer the crude oil to the distillation flask. Heat the flask gently under vacuum.

-

Collection: Collect the fraction boiling at the expected temperature and pressure for this compound. The pure product should be a colorless to pale yellow oil.

Structural Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Overall workflow for synthesis and characterization.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.5 ppm (d, 1H, Py-H6), ~7.6 ppm (t, 1H, Py-H4), ~7.2 ppm (d, 1H, Py-H3), ~7.1 ppm (t, 1H, Py-H5), ~3.6 ppm (s, 2H, -CH₂-), ~2.3 ppm (s, 6H, -N(CH₃)₂) |

| ¹³C NMR | Chemical Shift (δ) | ~159 ppm (Py-C2), ~149 ppm (Py-C6), ~136 ppm (Py-C4), ~122 ppm (Py-C5), ~121 ppm (Py-C3), ~65 ppm (-CH₂-), ~45 ppm (-N(CH₃)₂) |

| IR | Wavenumber (cm⁻¹) | 3050-3000 (Aromatic C-H), 2950-2800 (Aliphatic C-H), 1600-1580, 1470-1430 (Pyridine C=C, C=N stretch), ~1150 (C-N stretch) |

| MS (EI) | m/z | 136 (M⁺), 121 ([M-CH₃]⁺), 93 ([M-N(CH₃)₂]⁺) |

Note: NMR shifts are approximate and can vary based on the solvent used.

Analysis of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural confirmation. The four distinct signals in the aromatic region (δ 7.0-8.6 ppm) confirm the monosubstituted pyridine ring. The singlet at ~3.6 ppm integrating to 2 protons is characteristic of the methylene bridge, and its downfield shift is due to the adjacent electronegative nitrogen and aromatic ring. The singlet at ~2.3 ppm integrating to 6 protons is the hallmark of the two equivalent methyl groups of the dimethylamino moiety.

-

IR Spectroscopy: The IR spectrum helps confirm the presence of key functional groups. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene and methyl groups appear below 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations are observed in the 1600-1430 cm⁻¹ region.

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion (M⁺) peak at an m/z of 136, confirming the molecular weight of the compound. Key fragmentation patterns, such as the loss of a methyl group (m/z 121) and the cleavage of the C-N bond to form the picolyl cation (m/z 93), provide further structural validation.

Conclusion

This guide has detailed a reliable and efficient methodology for the synthesis of this compound via the Eschweiler-Clarke reaction. The rationale for this synthetic choice, rooted in its high yield and prevention of over-alkylation, has been thoroughly explained through its mechanism. Furthermore, a comprehensive, multi-technique characterization protocol has been provided to ensure the unequivocal identification and verification of the final product's purity. The protocols and data presented herein serve as a robust resource for researchers requiring access to this versatile chemical building block.

References

-

PubChem. (n.d.). 2-Dimethylaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules, NIH. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of A. 2-Dimethylaminomethyliminothiazolo[4,5-c]pyridine. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 2 (a) and 2/Py (2/pyr (1:2) (b), 2/pyr (1:6) (c),.... Retrieved from [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of A. 2-(2-Dimethylaminoethylamino)-6-methoxy pyridine. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

NIST. (n.d.). 2-[2-(Dimethylamino)ethoxy]pyridine. NIST WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

ResearchGate. (2011). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. Retrieved from [Link]

-

ACS Publications. (2011). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. Journal of Chemical Education. Retrieved from [Link]

- Google Patents. (n.d.). CN1442408A - Method of preparing 4-dimethylamino pyridine.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

MDPI. (n.d.). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Retrieved from [Link]

-

E-Journal of Chemistry. (2012). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-methyl-. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

Sources

A Technical Guide to the Spectral Analysis of 2-(Dimethylaminomethyl)pyridine

Introduction

2-(Dimethylaminomethyl)pyridine, with the CAS Number 43071-19-8, is a substituted pyridine derivative valuable as a ligand, a building block in organic synthesis, and an intermediate in the development of pharmaceutical compounds.[1] Its structure, featuring a pyridine ring linked to a dimethylaminomethyl group at the 2-position, gives rise to a unique spectral fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification and quality control.

This guide provides an in-depth analysis of the expected spectral data for this compound. As experimental spectra for this specific compound are not always readily available in public databases, this paper will leverage established principles of spectroscopy and comparative analysis with structurally related isomers, such as 2-(Dimethylamino)pyridine, to provide a robust and predictive interpretation.

Workflow for Structural Elucidation

The comprehensive characterization of a molecule like this compound relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the molecule's identity, purity, and connectivity.

Caption: ¹H assignments for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H6' | ~8.55 | Doublet (d) | 1H | J(H6'-H5') ≈ 4.8 | The proton adjacent to the ring nitrogen is the most deshielded. |

| H4' | ~7.65 | Triplet of doublets (td) | 1H | J(H4'-H3') ≈ 7.7, J(H4'-H5') ≈ 7.7, J(H4'-H6') ≈ 1.8 | deshielded by inductive effects and coupled to three other protons. |

| H3' | ~7.30 | Doublet (d) | 1H | J(H3'-H4') ≈ 7.7 | Shielded relative to H4' and H6' but coupled to H4'. |

| H5' | ~7.15 | Triplet (t) | 1H | J(H5'-H4') ≈ 7.7, J(H5'-H6') ≈ 4.8 | Shielded by the substituent, coupled to H4' and H6'. |

| -CH₂- | ~3.60 | Singlet (s) | 2H | - | Benzylic-type protons adjacent to two nitrogen atoms. |

| -N(CH₃)₂ | ~2.30 | Singlet (s) | 6H | - | Protons on the two equivalent methyl groups. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Similar to the ¹H NMR, the chemical shifts of the pyridine ring carbons will resemble those of 2-alkylpyridines rather than 2-(Dimethylamino)pyridine due to the lack of direct resonance. [2][3]

Caption: ¹³C assignments for this compound.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2' | ~159.5 | The substituted carbon of the pyridine ring, deshielded. |

| C6' | ~149.0 | The carbon adjacent to the ring nitrogen, highly deshielded. |

| C4' | ~136.5 | Aromatic CH carbon, least affected by the substituent. |

| C5' | ~122.0 | Aromatic CH carbon. |

| C3' | ~121.5 | Aromatic CH carbon. |

| -CH₂- | ~64.0 | Methylene carbon attached to the pyridine ring and the dimethylamino group. |

| -N(CH₃)₂ | ~45.5 | The two equivalent methyl carbons. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted Major IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond Vibration | Intensity | Comments |

| 3100-3000 | C-H (sp²) Stretch | Medium-Weak | Aromatic C-H stretching from the pyridine ring. [4] |

| 2980-2800 | C-H (sp³) Stretch | Strong | Aliphatic C-H stretching from the -CH₂- and -N(CH₃)₂ groups. |

| ~1600, ~1570, ~1475, ~1435 | C=C and C=N Ring Stretch | Strong-Medium | Characteristic stretching vibrations of the pyridine ring skeleton. |

| ~1270 | C-N Stretch | Medium | Stretching of the C-N bond of the tertiary amine. |

| ~750 | C-H Out-of-Plane Bend | Strong | Characteristic of ortho-disubstituted aromatic rings. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction and present the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Under Electron Ionization (EI), the molecule is ionized and fragmented in a reproducible manner.

The fragmentation of this compound is expected to be dominated by cleavage at the benzylic-like C-C bond, which is the weakest bond adjacent to the stabilizing pyridine ring.

Molecular Ion (M⁺•): The molecular formula is C₈H₁₂N₂ with a monoisotopic mass of 136.10 g/mol . The molecular ion peak is therefore expected at m/z = 136.

Primary Fragmentation Pathway:

Caption: Proposed primary EI fragmentation pathway for this compound.

-

Formation of m/z 92 (Base Peak): The most favorable fragmentation is the cleavage of the C-N bond between the methylene group and the dimethylamino group. This results in the loss of a dimethylamino radical (•N(CH₃)₂) and the formation of a stable picolyl cation (or its rearranged tropylium-like analogue) at m/z 92. This is expected to be the base peak.

-

Formation of m/z 58: An alternative cleavage of the C-C bond between the pyridine ring and the methylene group can lead to the formation of the dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺) at m/z 58. This fragment is also relatively stable due to resonance.

Table 4: Predicted Major Mass Fragments (EI-MS)

| m/z | Proposed Fragment Ion | Formula | Relative Intensity |

| 136 | Molecular Ion [M]⁺• | [C₈H₁₂N₂]⁺• | Medium |

| 92 | [M - •N(CH₃)₂]⁺ | [C₆H₆N]⁺ | High (Base Peak) |

| 58 | [M - •C₆H₅N]⁺ | [C₃H₈N]⁺ | Medium |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a suitable volatile solvent like dichloromethane or methanol.

-

GC Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (EI):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Conclusion

The structural identity of this compound can be confidently established through a combined analysis of its spectral data. The ¹H NMR spectrum should display four distinct signals in the aromatic region and two singlets for the aliphatic methylene and methyl protons. The ¹³C NMR will confirm the presence of eight unique carbon environments. The IR spectrum will show characteristic absorptions for an ortho-disubstituted pyridine ring and aliphatic C-H and C-N bonds. Finally, mass spectrometry will confirm the molecular weight of 136 g/mol and exhibit a characteristic fragmentation pattern dominated by the formation of the picolyl cation at m/z 92. This comprehensive spectral signature provides a definitive method for the identification and quality assessment of this important synthetic building block.

References

-

SpectraBase. 2-[(Diethylamino)methyl]-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 2-Dimethylaminopyridine. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine. National Center for Biotechnology Information. [Link]

-

Reddit. Weird Signal in 1H-NMR. r/chemhelp. [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. [Link]

-

Dimethyl-N,N′-bis(pyridin-2-yl)methanediamine. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-Dimethylamino-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Jantzi, K. L., et al. (2011). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. Journal of Chemical Education, 88(3), 328-330. [Link]

-

ValpoScholar. The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. [Link]

-

ResearchGate. The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. [Link]

-

ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

RSC Publishing. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. [Link]

-

NIST WebBook. Pyridine, 2-methyl-. National Institute of Standards and Technology. [Link]

-

NIST WebBook. 4-Pyridinamine, N,N-dimethyl-. National Institute of Standards and Technology. [Link]

Sources

- 1. N,N-dimethyl-1-pyridin-2-yl-methanamine | 43071-19-8 [chemicalbook.com]

- 2. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Unseen Helmsman: A Technical Guide to the Reactivity and Mechanism of 2-(Dimethylaminomethyl)pyridine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the reactivity and underlying mechanisms of 2-(Dimethylaminomethyl)pyridine. As a molecule of significant interest in synthetic organic chemistry, its utility as a directing group and a ligand in catalysis warrants a detailed examination. This document moves beyond a superficial overview to provide a causal understanding of its chemical behavior, empowering researchers to harness its full potential in complex molecular design and synthesis.

Introduction: The Strategic Advantage of the this compound Moiety

This compound, a structurally simple yet functionally potent molecule, belongs to the class of picolylamines. Its strategic importance stems from the synergistic interplay between the pyridine ring and the dimethylaminomethyl substituent at the C2 position. This arrangement provides a powerful tool for chemists, primarily through its ability to act as a highly effective directing group in electrophilic aromatic substitution, most notably in directed ortho-metalation (DoM). Furthermore, the bidentate nature of this ligand, featuring both a pyridine nitrogen and a tertiary amine nitrogen, allows for the formation of stable chelate complexes with a variety of transition metals, opening avenues for its application in catalysis.

Core Reactivity: Directed ortho-Metalation (DoM)

The cornerstone of this compound's reactivity lies in its capacity to direct metalation to the C3 position of the pyridine ring. This regioselectivity is a direct consequence of the "Complex Induced Proximity Effect" (CIPE), a fundamental principle in DoM chemistry.[1]

The Mechanism of Directed ortho-Lithiation

The most common application of DoM with this compound involves the use of strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The generally accepted mechanism proceeds through the following key steps:

-

Coordination: The organolithium reagent, a Lewis acid, initially coordinates to the lone pair of electrons on the more accessible tertiary amine nitrogen of the dimethylaminomethyl group. This coordination brings the highly basic alkyl group of the organolithium in close proximity to the C3-H of the pyridine ring.[1]

-

Deprotonation: The pre-coordination complex facilitates the abstraction of the ortho-proton at the C3 position by the alkyl anion, leading to the formation of a thermodynamically stable 3-lithiated pyridine intermediate.[2]

-

Electrophilic Quench: The resulting organolithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce a functional group at the C3 position.[3]

Critical Experimental Considerations

The success of a DoM reaction utilizing this compound is contingent upon careful control of reaction parameters to mitigate potential side reactions.

-

Choice of Base: While alkyllithiums are effective, their high nucleophilicity can lead to competitive 1,2-addition to the C=N bond of the pyridine ring. To circumvent this, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred, especially at low temperatures.[3] These bases are less nucleophilic but sufficiently basic to effect deprotonation.

-

Temperature: DoM reactions are typically conducted at low temperatures, commonly -78 °C, to suppress side reactions and ensure the stability of the lithiated intermediate.

-

Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard choices as they effectively solvate the organolithium species.[1]

Scope of Electrophiles

The versatility of the DoM strategy is underscored by the wide range of electrophiles that can be employed to quench the lithiated intermediate. This allows for the introduction of diverse functionalities at the C3 position of the pyridine ring.

| Electrophile Class | Example | Introduced Functional Group |

| Alkyl Halides | CH₃I | -CH₃ |

| Carbonyl Compounds | (CH₃)₂CO | -C(OH)(CH₃)₂ |

| Silyl Halides | (CH₃)₃SiCl | -Si(CH₃)₃ |

| Disulfides | (CH₃S)₂ | -SCH₃ |

| Imines | PhCH=NPh | -CH(Ph)NHPh |

| Carbon Dioxide | CO₂ | -COOH |

Application in Catalysis: A Bidentate Ligand in Action

The presence of two nitrogen donor atoms in this compound makes it an effective bidentate ligand for a variety of transition metals, including palladium, rhodium, and ruthenium. The resulting chelate complexes often exhibit enhanced stability and catalytic activity compared to their monodentate counterparts.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of this compound and related picolylamines have shown promise as catalysts in cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The bidentate coordination of the ligand to the palladium center can influence the steric and electronic environment of the metal, thereby modulating its catalytic performance. While specific studies on this compound are not abundant, the principles derived from similar pyridine-based ligands are applicable.[4]

Asymmetric Catalysis

The C2-substitution pattern of this compound provides a scaffold for the development of chiral ligands for asymmetric catalysis. By introducing chirality into the ligand framework, for instance, by modifying the dimethylamino group or by synthesizing chiral analogues, it is possible to create catalysts that can induce enantioselectivity in a variety of chemical transformations. Although this area is still developing for this specific ligand, the principles of asymmetric catalysis with chiral pyridine-based ligands are well-established.[5]

Experimental Protocols

The following protocols are illustrative examples based on general procedures for directed ortho-metalation of pyridine derivatives. Researchers should optimize conditions for their specific substrates and electrophiles.

General Procedure for the Directed ortho-Lithiation and Silylation of this compound

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. The solution may develop a deep color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add chlorotrimethylsilane (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-trimethylsilyl-2-(dimethylaminomethyl)pyridine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary utility lies in its ability to direct ortho-metalation to the C3 position of the pyridine ring, providing a reliable method for the regioselective introduction of a wide range of functional groups. Furthermore, its capacity to act as a bidentate ligand opens up possibilities for its application in transition metal catalysis. A thorough understanding of the underlying mechanistic principles and careful control of experimental conditions are paramount to successfully harnessing the synthetic potential of this important molecule. Further research into the catalytic applications of its metal complexes, particularly in the realm of asymmetric synthesis, is a promising area for future exploration.

References

- El-Sayed, G. A., & Smith, K. (2015).

- Parvin, N., Ankur, Willmes, P., Morgenstern, B., & Scheschkewitz, D. (2025).

- Maji, M., & Maiti, D. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record, 22(3), e202100240.

- Chemical Society of Japan. (2015). Directed Ortho Metalation.

- Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.

- Wikipedia. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Czech, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13493-13506.

- Lata, S., & Pratap, S. G. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(02).

- ResearchGate. (2025).

- Woosley, B. (2004). Directed ortho Metalation in Hydrocarbon Solvents: Opposing Pi-Resonance Effects. Western Kentucky University.

- University of Minnesota. (n.d.). Directed (ortho)

- Sigma-Aldrich. (n.d.). 2-(Dimethylamino)pyridine 97%.

- Myers, A. G. (n.d.).

- Turner, J. A. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino) pyridines. The Journal of Organic Chemistry, 48(20), 3401–3408.

- Brittain, W. D. G. (2016). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham.

- Dalton Transactions. (2022). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Royal Society of Chemistry.

- Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542–547.

- Mosrin, M., & Knochel, P. (2012). The ortho and meta magnesiation of functionalized anilines and amino-substituted pyridines and pyrazines at room temperature.

- Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Pure and Applied Chemistry, 76(3), 559-563.

- Macmillan Group. (2005).

- Stahl, S. S., et al. (2010). Platinum and Palladium Complexes Containing Cationic Ligands as Catalysts for Arene H/D Exchange and Oxidation.

- Benchchem. (2025). comparative study of the catalytic activity of 2,2'-Dipyridylamine complexes.

- De, S., & Dudley, G. B. (2012). Lithiation and Electrophilic Substitution of Dimethyl Triazones. The Journal of Organic Chemistry, 77(17), 7548–7555.

- Nishiura, M., & Hou, Z. (2011). Aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes.

- El-Sayed, G. A., & Smith, K. (2013). Lateral Lithiation of N'-(2 Methylbenzyl)-N,N-dimethylurea and N-(2-Methylbenzyl)pivalamide: Synthesis of Tetrahydroisoquinolines. HETEROCYCLES, 87(11), 2321.

- Nishiyama, H., et al. (1998). Chiral and C2-symmetrical bis(oxazolinylpyridine)rhodium(III) complexes: effective catalysts for asymmetric hydrosilylation of ketones. Organometallics, 17(5), 874–876.

- Akerman, K. J., et al. (2015). Palladium(II) complexes of 2-pyridylmethylamine and 8-aminoquinoline: A crystallographic and DFT study. Journal of Molecular Structure, 1091, 74–80.

- Clayden, J., & Yasin, S. A. (2002). Generation and Electrophilic Substitution Reactions of 3-Lithio-2-methyleneaziridines. The Journal of Organic Chemistry, 67(23), 8233–8240.

- El-Sayed, G. A., & Smith, K. (2013). Lithiation and Substitution of N'-(ω-Phenylalkyl)-N,N-dimethylureas. HETEROCYCLES, 87(1), 139.

- Rzepa, H. S. (2013). Lithiation of heteroaromatic rings: analogy to electrophilic substitution? Henry Rzepa's Blog.

- Schlenoff, J. B., & Schmittel, M. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3589–3598.

- Ciesielski, A., et al. (2018). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. Molecules, 23(7), 1733.

- Brogden, D. W., & Berry, J. F. (2015). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Comments on Inorganic Chemistry, 35(1), 17–33.

- Fitt, J. J., & Gschwend, H. W. (1981). Lithiation of N,N-dimethylmethallylamine. The Journal of Organic Chemistry, 46(16), 3349–3352.

- Jantzi, K. L., et al. (2011). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment.

Sources

- 1. baranlab.org [baranlab.org]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]

An In-depth Technical Guide to the Safe Handling of 2-(Dimethylaminomethyl)pyridine

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive safety overview for 2-(Dimethylaminomethyl)pyridine (CAS No. 43071-19-8). As a crucial component in synthetic chemistry, its handling demands a rigorous understanding of its potential hazards. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, causality-driven approach to safety, grounded in established toxicological principles and best practices in a laboratory setting.

A critical consideration for this compound is the limited availability of specific, peer-reviewed toxicological data. Authoritative suppliers note that comprehensive analytical data has not been collected for this specific chemical. Therefore, a conservative approach to safety is paramount. This guide synthesizes data from structurally similar and isomeric compounds, such as 4-(Dimethylamino)pyridine (DMAP) and 2-Dimethylaminopyridine, to establish a robust and precautionary safety framework. The protocols described herein are designed as self-validating systems to ensure the highest level of protection for laboratory personnel.

Anticipated Hazard Identification and GHS Classification

Given the lack of specific data, the hazard profile is extrapolated from highly toxic structural analogs.[1][2][3] The principle of assuming the highest degree of risk from related compounds dictates the following anticipated classification under the Globally Harmonized System (GHS).

Anticipated GHS Pictograms:

| Pictogram | Hazard Class |

| Acute Toxicity (Fatal/Toxic) |

| Skin Corrosion/Serious Eye Damage |

| Skin/Eye Irritation, Respiratory Irritation |

| Specific Target Organ Toxicity |

Signal Word: Danger [4]

Anticipated Hazard Statements:

Anticipated Precautionary Statements:

Toxicological Profile and Exposure Routes

The primary danger associated with pyridine derivatives lies in their rapid absorption and systemic toxicity.[2][10] The dimethylamino moiety can significantly influence the compound's toxicokinetics.

-

Dermal Absorption: This is the most critical route of exposure. Analogs like 4-DMAP are classified as "Fatal in contact with skin".[2][3] The compound is readily absorbed through the skin, leading to systemic toxicity. Symptoms of overexposure may include headache, nausea, and convulsions.[2] Extreme care must be taken to prevent any skin contact.

-

Inhalation: Vapors or aerosols may cause severe respiratory tract irritation.[5][6] Inhalation is a primary exposure route for pyridines, potentially affecting the central nervous system.[10] All work should be conducted in a certified chemical fume hood.[11]

-

Oral Ingestion: The compound is anticipated to be toxic if swallowed.[3] Ingestion can lead to rapid absorption from the gastrointestinal tract.[2]

-

Eye Contact: Direct contact is expected to cause serious, and potentially irreversible, eye damage.[4][6]

The Hierarchy of Controls: A Proactive Safety Protocol

To mitigate the risks associated with this compound, a multi-layered safety approach, known as the Hierarchy of Controls, must be implemented. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

The primary objective is to physically separate the researcher from the chemical.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive emissions.[11]

-

Safety Equipment: Eyewash stations and emergency safety showers must be located in the immediate vicinity of the workstation and be tested regularly.[1][12]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the final, critical barrier.

-

Hand Protection: Wear impervious gloves, such as nitrile gloves.[12] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected.[1]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[13] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A flame-retardant lab coat is required.[4] For transfers of larger quantities, a chemical-resistant apron should be worn.[12] Ensure clothing fully covers all exposed skin.

Standard Operating Procedures (SOPs) for Handling

-

Designated Area: All work with this compound should be restricted to a designated area within the laboratory.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7][14] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[7][12]

-

Avoiding Aerosols: Avoid any procedures that could generate dust or aerosols.[7] When handling the solid, use techniques that minimize dust formation.

-

Container Handling: Keep containers tightly closed when not in use.[7][9]

Emergency and First-Aid Protocols

Immediate and correct response to an exposure is critical. Medical personnel must be informed of the material's identity and its anticipated high toxicity, particularly via the dermal route.

Caption: Immediate first-aid response workflow following an exposure event.

Detailed First-Aid Measures:

-

If Inhaled: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration, avoiding direct mouth-to-mouth contact by using a pocket mask.[9][13] Seek immediate medical attention.[13]

-

In Case of Skin Contact: This is a medical emergency. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[9][13] Seek immediate medical attention.[13]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[7] Continue rinsing and seek immediate medical attention from an ophthalmologist.[8]

-

If Swallowed: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[12] Call a poison control center or physician immediately.[13]

Spill, Fire, and Disposal Procedures

Accidental Release Measures

-

Personal Precautions: Evacuate all non-essential personnel from the area.[1] Ensure adequate ventilation. Wear full PPE, including respiratory protection.[3] Avoid breathing vapors or dust.[3]

-

Containment and Clean-up: For liquid spills, absorb with a non-combustible, inert material such as sand or vermiculite.[11] For solid spills, carefully sweep up to avoid creating dust and place into a suitable, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). Vapors may be heavier than air and can travel to a source of ignition and flash back.[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9] The storage area should be locked and accessible only to authorized personnel.[7][9]

-

Disposal: This material and its container must be disposed of as hazardous waste.[1] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[7][9] Do not dispose of down the drain or into the environment.

Physical and Chemical Properties

The table below summarizes known properties for this compound and a key structural analog. This data is essential for assessing exposure potential and designing appropriate experimental setups.

| Property | This compound | 2-Dimethylaminopyridine (Analog) |

| CAS Number | 43071-19-8 | 5683-33-0[5] |

| Molecular Formula | C₈H₁₂N₂ | C₇H₁₀N₂[5] |

| Molecular Weight | 136.19 g/mol [7] | 122.17 g/mol [5] |

| Appearance | Data not available | Colorless to yellow liquid/solid |

| Boiling Point | Data not available | 191 °C[15] |

| Density | Data not available | 0.979 g/mL at 25 °C[15] |

| Solubility | Data not available | Soluble in water |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21885, 2-Dimethylaminopyridine. Retrieved from [Link].

-

Post Apple Scientific (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link].

-

Australian Government Department of Health (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link].

-

Australian Government Department of Health (2015). Pyridine: Human health tier II assessment. Retrieved from [Link].

-

Loba Chemie (2016). Safety Data Sheet for 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS. Retrieved from [Link].

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. 2-(Dimethylamino)pyridine 97 5683-33-0 [sigmaaldrich.com]

2-(Dimethylaminomethyl)pyridine literature review

An In-depth Technical Guide to 2-(Dimethylaminomethyl)pyridine: Synthesis, Coordination Chemistry, and Catalytic Frontiers

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile bidentate ligand and synthetic building block that has garnered significant interest in coordination chemistry, homogeneous catalysis, and materials science. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and reactivity. We delve into its coordination behavior with various transition metals, highlighting the structural diversity of the resulting complexes. Furthermore, this guide explores the catalytic applications of these metal complexes in a range of organic transformations, offering insights into the structure-activity relationships that govern their efficacy. Detailed experimental protocols and mechanistic discussions are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this valuable compound in their work.

Introduction: The Structural and Functional Significance of this compound

This compound, a derivative of pyridine, is a clear, colorless to light yellow liquid.[1] Its molecular structure features a pyridine ring functionalized at the 2-position with a dimethylaminomethyl group [-CH₂(N(CH₃)₂)]. This arrangement, containing two potential donor sites—the pyridine nitrogen (a sp²-hybridized nitrogen within an aromatic ring) and the amino nitrogen (a sp³-hybridized tertiary amine)—makes it an effective chelating N,N-bidentate ligand.

The presence of a methylene (-CH₂-) bridge between the pyridine ring and the dimethylamino group is a critical structural feature. Unlike its well-known isomer, 4-(dimethylamino)pyridine (DMAP), where the amino group is directly attached to the pyridine ring, this methylene spacer in this compound prevents resonance delocalization between the two nitrogen atoms. This has profound implications for its reactivity, particularly in alkylation reactions, where the amino nitrogen acts as the primary nucleophilic center.[2][3] This distinct reactivity profile, combined with its strong chelating ability, makes this compound a valuable tool in both stoichiometric and catalytic chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | [4] |

| Molecular Weight | 136.20 g/mol | [4] |

| CAS Number | 43071-19-8 | [4] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 191 °C (lit.) | [1] |

| Density | 0.984 g/mL at 25 °C (lit.) | [1] |

Synthesis and Characterization

The synthesis of substituted pyridines is a cornerstone of organic and medicinal chemistry. While multiple strategies exist for the synthesis of pyridine derivatives, a common and effective method for preparing 2-(aminomethyl)pyridines involves the nucleophilic substitution of a suitable precursor.

A plausible and widely applicable route to this compound starts from 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine, which is then reacted with dimethylamine. This reaction proceeds via a standard Sₙ2 mechanism where the highly nucleophilic dimethylamine displaces the halide.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the amination of halopyridines.[5]

-

Reaction Setup: To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add a slight excess of dimethylamine (2.0-2.5 eq, typically as a solution in THF or as a condensed gas).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2.5 eq) or potassium carbonate (3.0 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization of the final product is typically achieved using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry: A Versatile N,N-Bidentate Ligand

The true utility of this compound lies in its capacity to act as a versatile N,N-bidentate ligand, forming stable chelate complexes with a wide array of metal ions. The two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered ring, a common and favorable arrangement in coordination chemistry.[6] This chelating effect enhances the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands.

The coordination chemistry of related polypyridyl ligands is extensive and provides a framework for understanding the behavior of this compound. For instance, ligands like 2,2'-dipyridylamine and dipicolylamine are known to form complexes with diverse coordination geometries, including four, five, and six-coordinate metal centers.[6][7] These complexes have found applications in areas ranging from catalysis to medicinal chemistry.[7][8]

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt precursor in an appropriate solvent.

Figure 2: Workflow for the synthesis of metal complexes.

The electronic and steric properties of the resulting metal complex can be fine-tuned by varying the metal center, its oxidation state, and the other ligands in the coordination sphere. This tunability is crucial for designing catalysts with specific activities and selectivities.[9][10]

Catalytic Applications: Driving Organic Transformations

Metal complexes derived from pyridine-based ligands are powerful catalysts for a multitude of organic reactions. The electronic properties of the pyridine ring and any associated substituents directly influence the catalytic performance of the metal center.[10][11] While specific catalytic data for this compound complexes is an emerging area, the extensive research on structurally similar 2-iminopyridine and other pyridine-based catalysts provides strong predictive insights.[9]

Potential Catalytic Roles:

-

Oxidation Reactions: Iron(II) complexes of α-iminopyridine ligands have proven effective in the oxidation of secondary alcohols to ketones.[9] It is highly probable that analogous iron or copper complexes of this compound could exhibit similar catalytic activity.

-

Polymerization: A significant application of 2-iminopyridine metal complexes is in olefin polymerization. The ligand architecture plays a critical role in controlling the polymer's molecular weight and microstructure.

-

Cross-Coupling Reactions: Palladium(II) complexes featuring pyridine ligands are efficient pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental C-C bond-forming reactions in modern organic synthesis.[10] The electron-donating nature of the dimethylaminomethyl group could enhance the catalytic activity of a palladium center.

-

Transfer Hydrogenation: Iridium complexes with (pyridinylmethyl)sulfonamide ligands are active catalysts for transfer hydrogenation. The electronic nature of the pyridine substituent has been shown to correlate with the rate of catalysis.[11]

Experimental Protocol: Catalytic Oxidation of 1-Phenylethanol

This protocol is adapted from procedures using related iron(II) α-iminopyridine catalysts and serves as a starting point for evaluating complexes of this compound.[9]

-

Catalyst Preparation: First, synthesize the Fe(II) complex. To a solution of an iron(II) salt, such as Fe(OTf)₂ (1.0 eq), in anhydrous dichloromethane, add a solution of this compound (2.0 eq) dropwise with stirring. Stir the resulting solution at room temperature for 4 hours. Remove the solvent under reduced pressure to obtain the crude complex, which can be purified by washing with anhydrous diethyl ether.

-

Catalytic Reaction: In a reaction vial, dissolve the synthesized Fe(II) catalyst (e.g., 1-5 mol%) and the substrate, 1-phenylethanol (1.0 eq), in a suitable solvent like acetonitrile.

-

Oxidant Addition: Add the oxidant, such as tert-butyl hydroperoxide (t-BuOOH, 1.5-2.0 eq), to the mixture.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 50-70 °C) and monitor its progress by GC or TLC.

-

Analysis: Upon completion, the reaction mixture can be analyzed to determine the conversion of the starting material and the yield of the product, acetophenone.

Table 2: Representative Catalytic Performance of Related Pyridine-Based Systems

| Catalyst System | Reaction | Substrate | Product | Yield (%) | Reference |

| [Fe(OTf)₂(L)] (L=α-iminopyridine) | Oxidation | 1-Phenylethanol | Acetophenone | >90 | [9] |

| [Pd(L)₂Cl₂] (L=4-subst. pyridine) | Suzuki Coupling | Aryl halide | Biaryl | >90 | [10] |

| Cu/DMAP derivative | Oxidative Coupling | 2,6-Dimethylphenol | Polyphenylene oxide | High | [12] |

Future Directions and Conclusion

This compound is more than just a simple pyridine derivative; it is a ligand with significant untapped potential. Its straightforward synthesis, robust chelating ability, and distinct electronic properties make it an attractive candidate for the development of novel catalysts and functional materials. Future research will likely focus on:

-

Asymmetric Catalysis: The development of chiral variants of this compound could open doors to new asymmetric transformations.

-

Materials Science: Its ability to form well-defined complexes makes it a promising building block for creating metal-organic frameworks (MOFs) or functional polymers with interesting magnetic or optical properties.

-

Bioinorganic Chemistry: Given the biological relevance of metal complexes, exploring the medicinal applications of complexes derived from this ligand is a logical next step.[7][8]

References

- Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015).

- The Chemical Versatility of 2-(Methylamino)pyridine: From Synthesis to Reaction. NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: Catalytic Activity of Metal Complexes with 2-Iminopyridine Ligands. Benchchem.

- Synthesis of A. 2-(2-Dimethylaminoethylamino)-6-methoxy pyridine. PrepChem.com.

- 2-(Dimethylamino)pyridine 97 5683-33-0. Sigma-Aldrich.

- 2-(Dimethylamino)pyridine 97 5683-33-0. Sigma-Aldrich.

- Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving.

- Structure of copper 4-(dimethylamino)pyridine complexes and their catalytic activity in the oxidative coupling of 2,6-dimethylphenol. Eindhoven University of Technology Research Portal.

- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022).

- Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. (2024). MDPI.

- 2-(Methylamino)pyridine 98 4597-87-9. Sigma-Aldrich.

- Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts.

- 2-(DIMETHYLAMINOMETHYL)-PYRIDINE AldrichCPR. Sigma-Aldrich.

- The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar.

- The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. (2011).

- Metal Dipicolylamines and their Biomedical Applications: A Mini Review. (2023). Vidyodaya Journal of Science.

Sources

- 1. 2-(ジメチルアミノ)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-(DIMETHYLAMINOMETHYL)-PYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Metal Dipicolylamines and their Biomedical Applications: A Mini Review | Vidyodaya Journal of Science [journals.sjp.ac.lk]

- 8. Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.tue.nl [research.tue.nl]

The Unassuming Workhorse: A Technical Guide to 2-(Dimethylaminomethyl)pyridine for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Pyridine-Based Building Block: Nomenclature, Synthesis, Reactivity, and Applications

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents and complex molecules.[1][2] Among the vast arsenal of functionalized pyridines, 2-(Dimethylaminomethyl)pyridine emerges as a particularly versatile and powerful building block. Its unique combination of a sterically accessible pyridine nitrogen, a flexible dimethylaminomethyl side chain, and the inherent electronic properties of the pyridine ring bestows upon it a diverse range of reactivity and utility. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive understanding of this unassuming yet pivotal chemical entity. We will delve into its nomenclature, synthesis, chemical properties, and critically, its multifaceted applications in catalysis and as a key intermediate in the synthesis of pharmaceutically relevant compounds.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is paramount. This compound is known by several alternative names and synonyms, which can sometimes lead to confusion. Establishing a clear understanding of its various identifiers is the first step toward its effective utilization.

The most common and IUPAC-accepted name for this compound is N,N-dimethyl-1-(pyridin-2-yl)methanamine .[3] However, in laboratory and commercial settings, it is frequently referred to as This compound .

Key Identifiers:

-

CAS Number: 43071-19-8

-

Molecular Formula: C₈H₁₂N₂

-

Molecular Weight: 136.19 g/mol

-

Synonyms:

It is crucial to distinguish this compound from its isomer, 4-(Dimethylaminomethyl)pyridine (DMAMP), and the related compound 4-(Dimethylamino)pyridine (DMAP). The positioning of the dimethylaminomethyl group significantly influences the electronic properties and reactivity of the molecule.[5][6][7][8]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is essential for its handling, reaction optimization, and formulation. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| Appearance | Liquid | [4] |

| Boiling Point | 171.4 °C at 760 mmHg | [4] |

| Density | 0.978 g/cm³ | [4] |

| Refractive Index | 1.518 | [4] |

| Flash Point | 57.5 °C | [4] |

| Solubility | Soluble in water and common organic solvents. | [9] |

| pKa | Not readily available for the target compound. For the related 2-Dimethylaminopyridine, the pKa is reported as 7.04±0.10. | [9] |

Synthesis of this compound: A Practical Step-by-Step Protocol

The synthesis of this compound can be achieved through various methods. One common and effective approach involves the reductive amination of 2-pyridinecarboxaldehyde with dimethylamine.

Reaction Scheme:

A generalized experimental workflow for the synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Amine: To the stirred solution, add an excess of dimethylamine (typically as a solution in a solvent like THF or ethanol, 2.0-3.0 equivalents). The reaction mixture is usually stirred at room temperature for a period to allow for the formation of the imine intermediate.

-

Reduction: The reaction mixture is then cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 equivalents), is added portion-wise to the cooled solution. Caution should be exercised as the addition of the reducing agent can be exothermic and may cause gas evolution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting aldehyde.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then taken up in water and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Synthesis

The chemical behavior of this compound is dictated by the interplay of its pyridine ring and the dimethylaminomethyl side chain.

Role as a Bidentate Ligand in Transition Metal Catalysis

The presence of two nitrogen atoms, one on the pyridine ring and the other on the dimethylamino group, allows this compound to act as an effective bidentate ligand for a variety of transition metals. This chelating ability is pivotal in the formation of stable metal complexes that can act as catalysts in a range of organic transformations. For instance, palladium(II) complexes with pyridine-based ligands have demonstrated catalytic activity in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[10] The electronic and steric properties of the pyridine ligand can be fine-tuned by substituents, thereby influencing the catalytic efficiency.[10] The use of chelating amines, such as this compound, with late transition metals is an active area of research for olefin polymerization.[7]

Chelation of a metal ion by this compound.

Utility in Medicinal Chemistry and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1][2] this compound serves as a valuable intermediate in the synthesis of various pharmaceutically active compounds. The dimethylaminomethyl group can act as a handle for further functionalization or contribute to the overall pharmacokinetic and pharmacodynamic profile of the final drug molecule. For instance, pyridine derivatives are instrumental in the development of drugs targeting the central nervous system (CNS).[3] While specific examples of blockbuster drugs containing the this compound fragment are not readily found in publicly available databases, its structural motif is present in numerous patented compounds with potential therapeutic applications. The dimethylamine pharmacophore is present in a wide array of FDA-approved drugs, highlighting its importance in drug design.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.[4]

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from sources of ignition as it is a combustible liquid.[4]

Toxicological Profile:

Detailed toxicological and ecotoxicological data for this compound are not extensively available in the public domain. However, based on the known hazards of related pyridine derivatives, it should be treated with caution. For the structurally similar 2-Acetylpyridine, there is a suspicion of carcinogenicity based on its pyridyl ketone structure, although it is considered "generally recognized as safe" (GRAS) by the FDA as a food additive.[8]

Conclusion

This compound, with its unique structural features, is a valuable and versatile tool in the arsenal of synthetic and medicinal chemists. Its ability to act as a bidentate ligand opens up possibilities in catalysis, while its utility as a functionalized pyridine building block makes it a key intermediate in the synthesis of complex organic molecules, including potential drug candidates. A thorough understanding of its nomenclature, properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe application in research and development. As the quest for novel therapeutics continues, the strategic use of such well-defined and versatile building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

-

PubChem. 2-Dimethylaminopyridine | C7H10N2 | CID 21885. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. N,N ′-Dimethyl-N,N ′-bis(pyridin-2-yl)methanediamine. [Link]

-

SpectraBase. 2-Dimethylamino-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PMC. N,N′-Dimethyl-N,N′-bis(pyridin-2-yl)methanediamine. [Link]

-

MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

-

PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

ResearchGate. FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex.... [Link]

-

Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

-

ResearchGate. Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. [Link]

-

ACS Publications. The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. [Link]

-

ResearchGate. The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment | Request PDF. [Link]

-

MDPI. Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. [Link]

-

National Toxicology Program. Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). [Link]

-

NIH. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. N,N-dimethyl-1-pyridin-2-yl-methanamine | 43071-19-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. N,N-dimethyl-1-pyridin-2-yl-methanamine synthesis - chemicalbook [chemicalbook.com]

- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-(Dimethylaminomethyl)pyridine

An In-depth Technical Guide to 2-(Dimethylaminomethyl)pyridine

Foreword: Understanding a Unique Pyridine Derivative

In the vast landscape of heterocyclic chemistry, pyridine scaffolds represent a cornerstone for innovation, particularly in the fields of catalysis and pharmaceutical development. While molecules like 4-(Dimethylamino)pyridine (DMAP) are celebrated for their exceptional catalytic prowess, it is often the subtler structural isomers and analogues that offer novel solutions to complex synthetic challenges. This guide focuses on one such molecule: this compound.